molecular formula C16H15N3O4 B14814005 N-[4-({2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]acetamide

N-[4-({2-[(2E)-3-(furan-2-yl)prop-2-enoyl]hydrazinyl}carbonyl)phenyl]acetamide

Cat. No.: B14814005
M. Wt: 313.31 g/mol
InChI Key: BOOHLSPDEKWKOA-CMDGGOBGSA-N
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Description

N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide is a complex organic compound with a molecular formula of C17H15N3O4 It is characterized by the presence of a furyl group, an acetamide group, and a hydrazino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide typically involves multiple steps. One common method includes the reaction of 2-furylacrylic acid with hydrazine to form the hydrazide intermediate. This intermediate is then reacted with 4-aminobenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require an inert atmosphere, such as nitrogen, and the use of solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Quality control measures are stringent to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({2-[3-(4-fluorophenyl)acryloyl]hydrazino}carbonyl)phenyl]-3-methylbutanamide
  • N-{4-[(2-{[3-(2-furyl)acryloyl]carbamothioyl}hydrazino)carbonyl]phenyl}-2-methylbenzamide

Uniqueness

N-[4-({2-[3-(2-furyl)acryloyl]hydrazino}carbonyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[4-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]carbamoyl]phenyl]acetamide

InChI

InChI=1S/C16H15N3O4/c1-11(20)17-13-6-4-12(5-7-13)16(22)19-18-15(21)9-8-14-3-2-10-23-14/h2-10H,1H3,(H,17,20)(H,18,21)(H,19,22)/b9-8+

InChI Key

BOOHLSPDEKWKOA-CMDGGOBGSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NNC(=O)C=CC2=CC=CO2

Origin of Product

United States

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